molecular formula C11H15N3S B12549268 N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine CAS No. 142270-80-2

N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine

Cat. No.: B12549268
CAS No.: 142270-80-2
M. Wt: 221.32 g/mol
InChI Key: XWWKPJKHVPXZGD-UHFFFAOYSA-N
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Description

N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine is a compound that features a benzimidazole ring, which is a well-known pharmacophore in medicinal chemistry. Benzimidazole derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the sulfanyl group and the amine functionality in this compound further enhances its potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate alkylating agents. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 2-chloro-2-methylpropane in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various N-substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may enhance binding affinity through additional interactions with the target molecule. This compound can interfere with cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine is unique due to the combination of the benzimidazole ring, sulfanyl group, and amine functionality. This combination provides a versatile scaffold for chemical modifications and enhances its potential for diverse biological activities.

Properties

CAS No.

142270-80-2

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylsulfanyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H15N3S/c1-11(2,3)14-15-10-12-8-6-4-5-7-9(8)13-10/h4-7,14H,1-3H3,(H,12,13)

InChI Key

XWWKPJKHVPXZGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NSC1=NC2=CC=CC=C2N1

Origin of Product

United States

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